![molecular formula C14H22N2O4 B2773221 Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate CAS No. 2361660-02-6](/img/structure/B2773221.png)
Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate
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Overview
Description
“Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate” is a complex organic compound. It contains functional groups such as an ester (carboxylate), an amide (propanoylamino), and a cyclic structure (azepane). These functional groups could potentially give this compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azepane ring, the introduction of the amide and ester functional groups, and possibly the use of protecting groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring, a seven-membered cyclic structure, would likely be the core of the molecule. The amide and ester functional groups would be attached to this ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The ester could undergo hydrolysis, transesterification, or other reactions typical of esters. The amide could participate in reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-3-12(17)15-9-8-13(18)16-10-6-4-5-7-11(16)14(19)20-2/h3,11H,1,4-10H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXJYIZTKCVMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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